

Spectroscopic Profile of 4-Chloro-2-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylanisole

Cat. No.: B1360048

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-methylanisole** (CAS No: 3260-85-3), a key intermediate in organic synthesis. Due to the limited availability of directly published experimental spectra in the public domain, this document combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

- IUPAC Name: 4-Chloro-1-methoxy-2-methylbenzene
- Molecular Formula: C₈H₉ClO^{[1][2][3]}
- Molecular Weight: 156.61 g/mol ^{[1][3]}
- Exact Mass: 156.0341926 Da^[3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **4-Chloro-2-methylanisole** based on analysis of its structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OCH ₃	3.8 - 3.9	Singlet	N/A
Ar-CH ₃	2.2 - 2.3	Singlet	N/A
Ar-H (H3)	~6.8	Doublet	~8.5
Ar-H (H5)	~7.1	Doublet of doublets	~8.5, ~2.5
Ar-H (H6)	~7.1	Doublet	~2.5

Prediction basis: Analysis of substituent effects on the aromatic ring. The methoxy group is electron-donating, shielding ortho and para protons. The chloro group is electron-withdrawing and de-shielding. The methyl group is weakly electron-donating.

Table 2: Predicted ^{13}C NMR Data

Carbon	Chemical Shift (δ , ppm)
-OCH ₃	55 - 56
Ar-CH ₃	16 - 17
Ar-C (C1)	155 - 157
Ar-C (C2)	128 - 130
Ar-C (C3)	112 - 114
Ar-C (C4)	125 - 127
Ar-C (C5)	129 - 131
Ar-C (C6)	130 - 132

Prediction basis: Additivity rules for substituted benzene rings and comparison with data for 4-methylanisole and other chlorinated anisoles.

Table 3: Expected IR Absorption Bands

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium-Weak
C-H stretch (aliphatic, -CH ₃)	2950 - 2850	Medium
C=C stretch (aromatic)	1600 - 1475	Medium-Strong
C-O stretch (aryl ether)	1250 - 1200 (asymmetric), 1050 - 1000 (symmetric)	Strong
C-Cl stretch	850 - 550	Strong
C-H bend (aromatic, out-of-plane)	900 - 675	Strong

Prediction basis: Characteristic vibrational frequencies for functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation	Relative Abundance
156	Molecular ion [M] ⁺	High
158	Isotope peak [M+2] ⁺	~33% of [M] ⁺
141	[M - CH ₃] ⁺	Moderate to High
113	[M - CH ₃ - CO] ⁺	Moderate
77	[C ₆ H ₅] ⁺	Moderate

Prediction basis: The molecular weight of **4-Chloro-2-methylanisole** is 156.61. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation is expected to involve the loss of the methyl group from the methoxy moiety and subsequent loss of carbon monoxide.

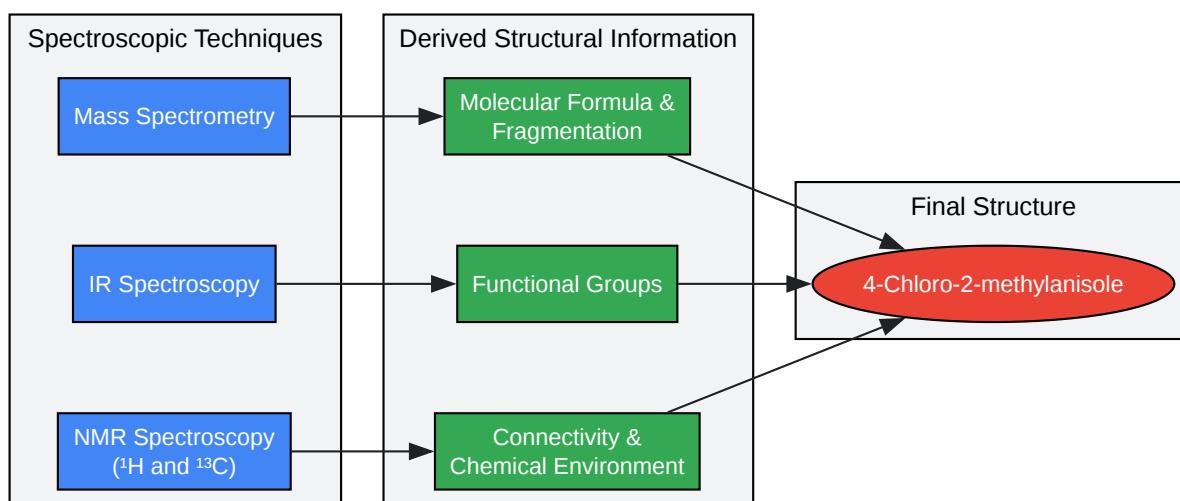
Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like **4-Chloro-2-methylanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **4-Chloro-2-methylanisole** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
 - Acquire a ^{13}C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy


- Sample Preparation (Neat Liquid): If **4-Chloro-2-methylanisole** is a liquid at room temperature, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Sample Preparation (Solid): If the compound is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl_4), and the spectrum recorded in a solution cell.
- Data Acquisition: Place the prepared sample in the beam of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Chloro-2-methylanisole** into the mass spectrometer. Common methods include direct infusion or via a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and typically results in significant fragmentation, providing structural information.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of **4-Chloro-2-methylanisole** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation of **4-Chloro-2-methylanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Chloro-2-methylanisole | SIELC Technologies [sielc.com]
- 3. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2-methylanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360048#spectroscopic-data-of-4-chloro-2-methylanisole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

